![molecular formula C15H13NO3 B1347564 Acide [(biphényl-4-carbonyl)-amino]acétique CAS No. 75446-59-2](/img/structure/B1347564.png)

Acide [(biphényl-4-carbonyl)-amino]acétique

Vue d'ensemble

Description

[(Biphenyl-4-carbonyl)-amino]-acetic acid, also known as BPAA, is an amino acid derivative that has been extensively studied for its potential use in various scientific research applications. BPAA is a unique molecule that has shown promising results in several studies, making it an important area of research in the field of biochemistry and pharmacology.

Applications De Recherche Scientifique

Activité anticancéreuse

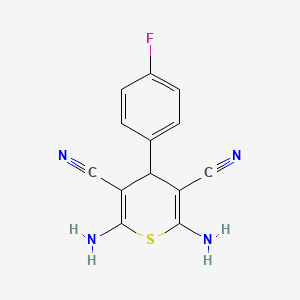

Le composé s'est avéré posséder une activité anticancéreuse significative. Plus précisément, un dérivé du composé, 4h, s'est avéré être l'agent anticancéreux le plus actif contre la lignée cellulaire cancéreuse HepG2, avec une viabilité cellulaire de 29,33 % .

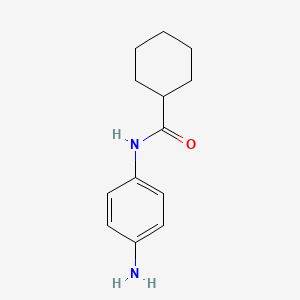

Activité antimicrobienne

Le composé a également été testé pour ses activités antimicrobiennes. Les molécules synthétisées ont montré de puissantes activités antibactériennes et antifongiques .

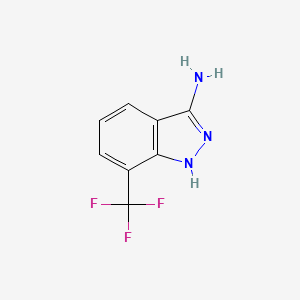

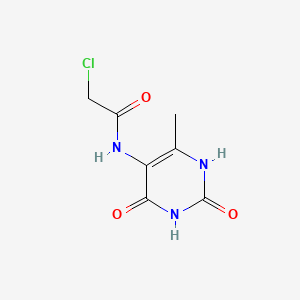

Inhibition de l'acétylcholinestérase (AChE)

Le composé s'est avéré posséder un potentiel d'inhibition contre l'acétylcholinestérase (AChE). Le composé 4c a démontré une puissante activité inhibitrice contre l'AChE, avec un pourcentage d'inhibition de 84,36 à une concentration de 0,5 mM .

Inhibition de la butyrylcholinestérase (BChE)

Le composé s'est également avéré inhiber la butyrylcholinestérase (BChE). Le composé 4b a montré une bonne activité contre la BChE, avec un pourcentage d'inhibition de 52,19 à une concentration de 0,5 mM .

Inhibition de l'uréase

Le composé s'est avéré inhiber l'uréase, une enzyme qui catalyse l'hydrolyse de l'urée. Le composé 4c a démontré une activité inhibitrice contre l'uréase, avec un pourcentage d'inhibition de 31,42 à une concentration de 0,25 mM .

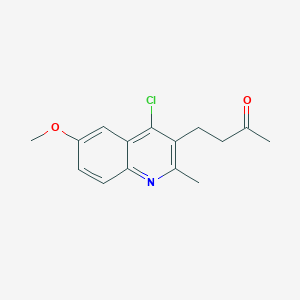

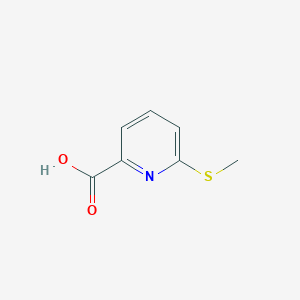

Préparation de nouveaux composés de thiourée

Le chlorure de biphényl-4-carbonyle, un composé apparenté, a été utilisé dans la préparation d'un nouveau composé de thiourée, le N-(6-méthylpyridin-2-yl-carbamothioyl)biphényl-4-carboxamide .

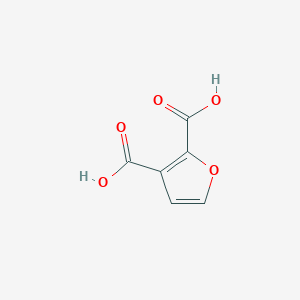

Préparation d'analogues de 5-CF3-oxazole

Le chlorure de biphényl-4-carbonyle a également été utilisé dans la préparation d'un analogue de 5-CF3-oxazole, l'acide 2-{4-[2-(2-biphényl-4-yl-5-trifluorométhyl-oxazol-4-yl)-éthoxy]-phénoxy}-2-méthyl-propionique .

Propriétés

IUPAC Name |

2-[(4-phenylbenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(18)10-16-15(19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJXSDFBYVYUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294542 | |

| Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75446-59-2 | |

| Record name | 75446-59-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(biphenyl-4-carbonyl)-amino]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-phenylphenyl)formamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)